molecular formula C14H18N2S B3199982 (4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine CAS No. 1017250-43-9

(4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine

Cat. No. B3199982
CAS RN: 1017250-43-9
M. Wt: 246.37 g/mol
InChI Key: TWIMODLZVAEOIS-UHFFFAOYSA-N
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Description

“(4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities . This compound is related to the class of pyridinecarboxylic acids and derivatives . It is used as an intermediate in the production of Buthidazole .


Synthesis Analysis

The synthesis of compounds related to “(4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine” has been reported in various studies . For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .


Molecular Structure Analysis

The molecular structure of compounds related to “(4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine” has been analyzed in several studies . For example, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving compounds related to “(4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine” have been studied . For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds related to “(4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine” have been reported . For instance, the empirical formula of a related compound, Sodium (4-tert-butyl-1,3-thiazol-2-yl)acetate, is C9H12NNaO2S and its molecular weight is 221.25 .

Scientific Research Applications

Pharmaceutical Applications

Thiazole derivatives, such as “(4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine”, have been found to have diverse biological activities . They are used in the synthesis of various drugs, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Antioxidant Activity

Thiazole compounds have been found to act as antioxidants . They can neutralize free radicals, which are harmful to our bodies and can cause various diseases.

Analgesic and Anti-inflammatory Activity

Thiazole derivatives have been reported to have analgesic and anti-inflammatory activities . For example, some polysubstituted thiazole derivatives have shown anti-inflammatory activity using formalin-induced paw edema .

Antitumor and Cytotoxic Activity

Thiazole compounds have shown potential in cancer treatment. For instance, some [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides have demonstrated cytotoxicity activity on three human tumor cell lines . Another study showed that HeLa cells treated with a thiazole compound showed G1-phase arrests .

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective effects . They can help protect nerve cells from damage or degeneration.

Chemical Reaction Accelerators

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Synthesis of Dyes

Thiazole compounds are used in the synthesis of various dyes . They can provide color to textiles, paper, leather, and other materials.

Fungicides and Biocides

Thiazole derivatives are used in the synthesis of fungicides and biocides . They can help control or kill harmful fungi and microorganisms.

properties

IUPAC Name

(4-tert-butyl-1,3-thiazol-2-yl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-14(2,3)11-9-17-13(16-11)12(15)10-7-5-4-6-8-10/h4-9,12H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIMODLZVAEOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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